2-acetyl-4-chlorophenyl 2-methylbenzoate

描述

Contextualization of Substituted Benzoate (B1203000) Esters within Organic Chemistry

Substituted benzoate esters are a significant class of organic compounds characterized by a benzoate core with various functional groups attached to the phenyl ring. wikipedia.org These esters are derived from benzoic acid and its derivatives. wikipedia.org In organic chemistry, they are valued for their wide range of applications, serving as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aimdpi.com The reactivity of the ester group and the influence of substituents on the aromatic rings allow for a diverse array of chemical transformations. organic-chemistry.org Benzoate esters are also recognized for their presence in natural products and their use as fragrances and flavorings. wikipedia.org

The versatility of substituted benzoate esters stems from the ability to modify both the benzoic acid and the alcohol moieties, leading to a vast library of compounds with tailored physical, chemical, and biological properties. The stability of the ester linkage, coupled with the potential for functionalization of the aromatic rings, makes them robust building blocks in synthetic organic chemistry. organic-chemistry.org

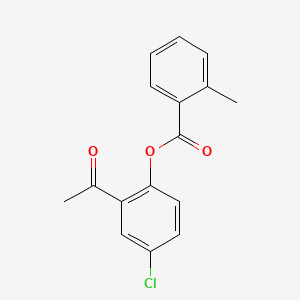

Structural Analysis of 2-acetyl-4-chlorophenyl 2-methylbenzoate (B1238997)

The chemical structure of 2-acetyl-4-chlorophenyl 2-methylbenzoate is multifaceted, incorporating several key functional groups that determine its reactivity and potential chemical behavior. Its molecular formula is C₁₆H₁₃ClO₃, and it has a molecular weight of 288.72 g/mol . nih.gov The structure comprises a 2-methylbenzoate group ester-linked to a 2-acetyl-4-chlorophenyl moiety.

The core components of its structure include:

A 2-methylbenzoate unit: This part of the molecule is derived from 2-methylbenzoic acid. The methyl group at the ortho position can influence the conformation of the ester linkage due to steric hindrance.

A 2-acetyl-4-chlorophenyl unit: This phenolic part of the ester contains an acetyl group and a chlorine atom. The acetyl group is an electron-withdrawing group, which can affect the reactivity of the phenyl ring. The chlorine atom, also an electron-withdrawing group, further modifies the electronic properties of this ring.

An ester linkage (-COO-): This functional group connects the two aromatic rings and is a key site for potential chemical reactions such as hydrolysis.

Rationale for Academic Investigation into Aryl Benzoate Derivatives

The academic investigation into aryl benzoate derivatives is driven by their diverse applications and interesting chemical properties. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. nih.govsmolecule.com For instance, various substituted benzoate derivatives have been explored for their antimicrobial and anticancer properties. nih.govsmolecule.com The structural diversity of aryl benzoates allows for the fine-tuning of their biological effects, making them attractive scaffolds for drug discovery.

Furthermore, aryl benzoate derivatives are valuable in materials science. Their rigid structures and potential for forming liquid crystalline phases make them candidates for the development of new materials with specific optical and electronic properties. The synthesis of novel aryl benzoate derivatives also presents interesting challenges and opportunities in the development of new synthetic methodologies, including the use of various catalytic systems to form the ester linkage efficiently.

Scope and Organization of the Research Outline

This article is strictly focused on the chemical compound this compound. The content is organized to provide a comprehensive overview of this specific molecule, beginning with a general introduction to substituted benzoate esters to provide context. The subsequent sections will delve into a detailed structural analysis of the target compound. The rationale for the academic interest in the broader class of aryl benzoate derivatives is also discussed to highlight the significance of studying compounds like this compound. The information presented is based on available chemical data and established principles of organic chemistry.

Detailed Research Findings

Due to the limited availability of specific research solely focused on this compound, the following sections on synthesis and characterization are based on general principles of organic chemistry and spectroscopic data of related compounds and functional groups.

Synthesis of this compound

A plausible synthetic route for this compound would involve the esterification of 2-acetyl-4-chlorophenol with 2-methylbenzoyl chloride. This is a common and effective method for preparing aryl esters.

The reaction would likely proceed as follows: 2-acetyl-4-chlorophenol + 2-methylbenzoyl chloride → this compound + HCl

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and to facilitate the reaction. The choice of solvent would likely be an aprotic solvent like dichloromethane (B109758) or diethyl ether.

Alternative methods for the synthesis of benzoate esters include the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the esterification of a carboxylic acid (2-methylbenzoic acid) and a phenol (B47542) (2-acetyl-4-chlorophenol).

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons of the acetyl group, and the methyl protons of the 2-methylbenzoate moiety. The aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.2 ppm). The acetyl methyl protons would likely be a singlet at around δ 2.5 ppm, and the methyl protons on the benzoate ring would also be a singlet at a similar chemical shift.

¹³C NMR: The carbon NMR spectrum would show signals for all 16 carbon atoms in the molecule. The carbonyl carbons of the ester and acetyl groups would be observed at the downfield end of the spectrum (around δ 165-195 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm. The methyl carbons would have signals in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present in the molecule. Key absorption bands would include:

A strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹.

Another strong absorption band for the acetyl carbonyl (C=O) stretching vibration, expected around 1690-1710 cm⁻¹.

C-O stretching vibrations for the ester group in the region of 1000-1300 cm⁻¹.

C-H stretching vibrations for the aromatic and methyl groups.

C=C stretching vibrations for the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 288, corresponding to the molecular formula C₁₆H₁₃³⁵ClO₃. An isotope peak at m/z 290 would also be present due to the ³⁷Cl isotope. The fragmentation pattern would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 2-methylbenzoyl and 2-acetyl-4-chlorophenoxy moieties.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2-acetyl-4-chlorophenyl) 2-methylbenzoate |

| CAS Number | 88952-02-7 |

| Molecular Formula | C₁₆H₁₃ClO₃ |

| Molecular Weight | 288.72 g/mol |

| InChI | InChI=1S/C16H13ClO3/c1-10-5-3-4-6-13(10)16(19)20-15-8-7-12(17)9-14(15)11(2)18/h3-9H,1-2H3 |

| SMILES | CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C |

Data obtained from PubChem. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.2), Acetyl CH₃ (singlet, ~δ 2.5), Benzoate CH₃ (singlet, ~δ 2.4) |

| ¹³C NMR | Ester C=O (~δ 165), Acetyl C=O (~δ 195), Aromatic Cs (δ 120-150), Methyl Cs (~δ 20-30) |

| IR Spectroscopy | Ester C=O stretch (1735-1750 cm⁻¹), Acetyl C=O stretch (1690-1710 cm⁻¹), C-O stretch (1000-1300 cm⁻¹) |

| Mass Spectrometry | Molecular ion (M⁺) at m/z 288 (for ³⁵Cl), Isotope peak at m/z 290 (for ³⁷Cl) |

These are predicted values based on the chemical structure and data from similar compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-acetyl-4-chlorophenyl) 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-10-5-3-4-6-13(10)16(19)20-15-8-7-12(17)9-14(15)11(2)18/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHIXPMWMKAFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401132 | |

| Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88952-02-7 | |

| Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for Benzoate (B1203000) Ester Formation

The creation of the ester linkage in aromatic esters such as 2-acetyl-4-chlorophenyl 2-methylbenzoate (B1238997) is a cornerstone of organic synthesis. The primary route involves the formation of a bond between the carbonyl carbon of a benzoic acid derivative and the oxygen of a phenol (B47542). For the specific synthesis of 2-acetyl-4-chlorophenyl 2-methylbenzoate, this would typically involve a reaction between a derivative of 2-methylbenzoic acid (the acyl donor) and 2-acetyl-4-chlorophenol (the nucleophile).

Esterification, the process of forming an ester, can be achieved through various chemical reactions. Due to the reduced nucleophilicity of the hydroxyl group in phenols compared to alcohols, direct esterification with a carboxylic acid requires specific conditions or catalysts.

Traditional methods for synthesizing aromatic esters remain widely practiced due to their reliability and simplicity. The two most common approaches are the Fischer-Speier esterification and the use of more reactive acylating agents like acid chlorides.

Fischer-Speier Esterification : This classic method involves the reaction of a carboxylic acid (2-methylbenzoic acid) with a phenol (2-acetyl-4-chlorophenol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

Acylation with Acid Chlorides : A more efficient and generally higher-yielding method for preparing phenolic esters is the reaction of a phenol with an acid chloride (e.g., 2-methylbenzoyl chloride). This reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion under milder conditions than Fischer esterification.

To overcome the limitations of conventional methods, such as harsh conditions and environmental concerns, various catalytic systems have been developed. These catalysts enhance the reaction rate and selectivity for the formation of benzoate esters.

Acid Catalysts : Beyond simple mineral acids, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropolyacids have been employed. tandfonline.com These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying the purification process. For instance, RE-Y zeolite has been shown to be an effective catalyst for the esterification of phenols with benzoic acids. tandfonline.com

Metal-Based Catalysts : A variety of metal compounds have been found to catalyze esterification reactions, often at high temperatures (above 180 °C). These include compounds of tin, titanium, and zirconium. For example, zirconocene (B1252598) triflate has been identified as an effective catalyst for aromatic esterification. Organometallic catalysts, such as those based on palladium, have also been used in carbonylative synthesis approaches to produce aromatic esters.

Below is a table summarizing various catalytic systems used in the synthesis of substituted phenyl benzoates.

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) |

| RE-Y Zeolite | Benzoic Acid, Phenol | o-dichlorobenzene | Reflux | High |

| Zirconocene Triflate | Benzoic Acid, Benzyl Alcohol | Toluene | 65 | ~10 |

| Dibutyltin Oxide | Carboxylic Acids, Alcohols | - | - | High |

| Palladium Complex | Iodobenzene, Phenol, CO | DMF | 75 | Moderate |

Data in this table is illustrative of general findings in benzoate ester synthesis and not specific to the target compound.

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. In the context of esterification, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. This enhancement is attributed to efficient and uniform heating of the reaction mixture.

This technique is particularly beneficial for synthesizing aromatic esters, offering a faster and more energy-efficient pathway. The reaction conditions are often milder, and the use of organic solvents can be minimized, aligning with the principles of green chemistry.

The following table provides a comparative illustration of conventional versus microwave-assisted synthesis for aromatic esters.

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | 30 - 65 hours | >90 | Solvent-free, 140°C |

| Microwave Irradiation | 10 - 20 minutes | >90 | Solvent-free, 140°C |

This table illustrates the typical efficiency gains of microwave-assisted synthesis over conventional methods for ester production.

The application of green chemistry principles to the synthesis of benzoate esters aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient methods.

Green Catalysts : The use of solid acid catalysts like zeolites and ion-exchange resins is a prime example of green chemistry in action. tandfonline.com These materials replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid, minimizing acidic waste. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been used as dual solvent-catalysts for esterification.

Solvent-Free Conditions : Performing reactions without a solvent (neat conditions) reduces waste and simplifies product isolation. Many catalytic esterifications, especially those assisted by microwaves, can be conducted effectively under solvent-free conditions.

Esterification Reactions for Aromatic Esters

Functional Group Interconversions and Derivatization Strategies

The structure of this compound contains several functional groups—an acetyl group, a chloro substituent, an ester linkage, and two aromatic rings—that can be targeted for further chemical modification. Such derivatization is crucial for creating analogues with potentially different chemical or biological properties.

Reactions of the Acetyl Group : The ketone of the acetyl group is a versatile handle for transformations. It can undergo:

Reduction : To form a secondary alcohol using reducing agents like sodium borohydride (B1222165).

Oxidation : Such as in the Baeyer-Villiger oxidation, where treatment with a peroxy acid would convert the acetyl group into an acetate (B1210297) ester.

Condensation Reactions : The α-protons are acidic and can participate in aldol-type condensation reactions with aldehydes or ketones.

Reactions of the Chloro Group : The chlorine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. Alternatively, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Reactions of the Ester Group : The ester linkage can be cleaved through:

Hydrolysis : Reaction with water under acidic or basic conditions (saponification) will yield 2-acetyl-4-chlorophenol and 2-methylbenzoic acid (or its salt).

Transesterification : Reacting the ester with a different alcohol in the presence of an acid or base catalyst can produce a new ester.

Amidation : Reaction with amines can convert the ester into an amide.

Reactions of the Aromatic Rings : Both the chlorophenyl and the methylbenzoyl rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation). The existing substituents will direct the position of the incoming electrophile.

Acylation Reactions Involving the Acetyl Moiety

The acetyl group is a key reactive center in this compound. The protons on the methyl group, alpha to the carbonyl, are acidic and can be removed by a strong base to form a nucleophilic enolate. wikipedia.orglibretexts.org This enolate is central to various acylation and alkylation reactions, enabling the formation of new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

One of the most significant reactions involving this moiety is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org In a "crossed" Claisen condensation, the enolate of the acetyl group of this compound could theoretically react with another ester. masterorganicchemistry.comyoutube.com This reaction would result in the formation of a β-dicarbonyl compound, a valuable synthetic intermediate. youtube.com

The mechanism for such a reaction involves several key steps:

Enolate Formation : A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon of the acetyl group to form a resonance-stabilized enolate. libretexts.orgkhanacademy.org

Nucleophilic Attack : The enolate anion then acts as a nucleophile, attacking the carbonyl carbon of an electrophilic acylating agent (e.g., an acyl chloride or another ester). libretexts.org

Intermediate Formation : This attack forms a tetrahedral intermediate.

Product Formation : The intermediate then collapses, eliminating a leaving group to yield the final acylated product, typically a β-keto ester or a β-diketone. wikipedia.org

For the Claisen condensation to be successful, a stoichiometric amount of base is often required, as the resulting β-dicarbonyl product is itself acidic and will be deprotonated by the base, driving the reaction equilibrium forward. wikipedia.orgpressbooks.pub An acidic workup is then necessary to protonate the final product. pressbooks.pub

Intramolecular variations of these reactions can also occur. If a suitable electrophilic group is present elsewhere on the molecule, intramolecular cyclization can lead to the formation of new ring structures, a process valuable in the synthesis of complex polycyclic molecules. rsc.orgrsc.orgnih.gov

Nucleophilic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring of this compound is another site for chemical modification, primarily through nucleophilic aromatic substitution (SNA r). In this type of reaction, a nucleophile replaces the chlorine atom on the aromatic ring. The success of SNA r reactions is highly dependent on the electronic properties of the ring. The presence of electron-withdrawing groups, such as the acetyl and ester functionalities on the target molecule, can facilitate these substitutions by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The general mechanism proceeds in two steps:

Nucleophilic Attack : The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer complex.

Leaving Group Departure : The chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Suzuki and Stille couplings (for C-C bond formation), provide powerful alternatives for substituting the chlorine atom under milder conditions than traditional SNA r. These methods have significantly broadened the scope of accessible derivatives from aryl halides.

Redox Chemistry of Ester and Ketone Functionalities

The ester and ketone groups in this compound can undergo a variety of reduction and oxidation reactions.

Reduction: The selective reduction of either the ketone or the ester is a common synthetic challenge.

Ketone Reduction : The acetyl group's carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This reagent is typically chemoselective for ketones and aldehydes over esters.

Ester Reduction : More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the ester group. LiAlH₄ will typically reduce both the ester and the ketone functionalities. The ester would be reduced to a primary alcohol (after cleaving the phenyl group), and the ketone to a secondary alcohol.

Complete Reduction : The complete reduction of both carbonyls can be achieved simultaneously with a strong reducing agent like LiAlH₄.

Oxidation:

The acetyl group can be oxidized. For instance, the Baeyer-Villiger oxidation involves treating the ketone with a peroxy acid (like m-CPBA) to convert the ketone into an ester.

The secondary alcohol, formed from the reduction of the ketone, can be oxidized back to the ketone using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

The choice of reagent and reaction conditions is critical for achieving the desired selective transformation, as shown in the table below.

| Transformation | Functional Group | Reagent | Product Functional Group |

| Selective Reduction | Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Strong Reduction | Ketone & Ester | Lithium Aluminum Hydride (LiAlH₄) | Secondary & Primary Alcohols |

| Oxidation | Ketone | Peroxy Acid (e.g., m-CPBA) | Ester (Baeyer-Villiger) |

Multi-component Reaction Approaches to Benzoate Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

For the synthesis of benzoate architectures like this compound, an MCR approach could potentially assemble the core structure in a convergent manner. While a specific MCR for this exact molecule may not be widely documented, analogous structures can be synthesized using established MCRs. For example, variations of the Ugi or Passerini reactions, which are classic MCRs for generating complex amides and esters, could be adapted.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular structure can be obtained.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-acetyl-4-chlorophenyl 2-methylbenzoate (B1238997), the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the aliphatic protons of the two methyl groups.

The protons on the 2-methylbenzoate ring would likely appear as a set of multiplets in the aromatic region of the spectrum. The protons on the 2-acetyl-4-chlorophenyl ring would also produce signals in this region, with their chemical shifts and splitting patterns influenced by the acetyl, chloro, and ester functional groups. The two methyl groups, one attached to the benzoate (B1203000) ring and the other in the acetyl group, would each produce a singlet in the aliphatic region of the spectrum, with distinct chemical shifts due to their different chemical environments.

Table 1: Expected ¹H NMR Data for 2-acetyl-4-chlorophenyl 2-methylbenzoate

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | Data not available from search results | Multiplet | Data not available from search results |

| Acetyl Protons (-COCH₃) | Data not available from search results | Singlet | Not applicable |

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the carbonyl carbons of the ester and acetyl groups at the downfield end of the spectrum. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the attached substituents. The two methyl carbons would be observed at the upfield end of the spectrum.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (Ester) | Data not available from search results |

| Carbonyl Carbon (Acetyl) | Data not available from search results |

| Aromatic Carbons | Data not available from search results |

| Methyl Carbon (Acetyl) | Data not available from search results |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformational Insights

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms in a molecule.

COSY would reveal the coupling relationships between adjacent protons, helping to assign the protons on the aromatic rings.

HMQC would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which would be crucial for confirming the connectivity of the ester linkage and the positions of the substituents on the aromatic rings.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and ketone carbonyl groups, as well as C-O and C-Cl bonds and aromatic C-H and C=C vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | Data not available from search results |

| C=O Stretch (Ketone) | Data not available from search results |

| C-O Stretch (Ester) | Data not available from search results |

| Aromatic C=C Stretch | Data not available from search results |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio).

Analysis of the fragmentation pattern would provide further structural confirmation. Expected fragmentation pathways could include cleavage of the ester bond, leading to fragments corresponding to the 2-methylbenzoyl and 2-acetyl-4-chlorophenoxy moieties.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| Molecular Ion [M]⁺ | Data not available from search results |

| Isotope Peak [M+2]⁺ | Data not available from search results |

Application of Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

While no specific crystallographic data for this compound was found in the search results, a study on the related compound 2-chlorophenyl 4-methylbenzoate revealed a monoclinic crystal system with a P21/c space group. researchgate.net A similar analysis for the title compound would provide invaluable and definitive structural information.

Determination of Precise Bond Lengths, Bond Angles, and Torsional Angles

Specific, experimentally determined data for the bond lengths, bond angles, and torsional angles of this compound are not available in the reviewed scientific literature.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in its crystalline state cannot be provided as no crystallographic studies detailing its solid-state structure have been reported.

Elucidation of Crystal Packing Arrangements and Intermolecular Interactions

Details regarding the crystal packing and intermolecular interactions of this compound are unavailable due to the lack of published crystal structure data.

Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For "2-acetyl-4-chlorophenyl 2-methylbenzoate (B1238997)," DFT calculations, particularly using the B3LYP hybrid functional with a comprehensive basis set such as 6-311++G(d,p), are employed to determine its fundamental quantum chemical properties. explorationpub.comresearchgate.netekb.egsemanticscholar.org

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy structure. This is achieved through geometry optimization. For a molecule like "2-acetyl-4-chlorophenyl 2-methylbenzoate," which possesses several rotatable single bonds, a thorough conformational search is essential. nih.govcwu.edu This process explores the potential energy surface by systematically rotating the bonds—specifically the C-O-C ester linkage and the bonds connecting the phenyl rings to the ester and acetyl groups—to identify all possible stable conformers. scispace.comnih.govresearchgate.net The geometry of each conformer is then optimized to find the lowest energy state. The conformer with the absolute lowest energy is predicted to be the most abundant structure under thermal equilibrium. Theoretical studies on similar phenyl benzoate (B1203000) structures indicate that these molecules are quite flexible. scispace.com

Below is a table of hypothetical optimized geometric parameters for key structural features of "this compound," derived from DFT calculations.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (ester) | 1.21 Å | |

| C=O (acetyl) | 1.22 Å | |

| C-O (ester ether) | 1.35 Å | |

| O-C (ester phenyl) | 1.41 Å | |

| C-Cl | 1.75 Å | |

| Bond Angles (º) | ||

| O=C-O (ester) | 123.5° | |

| C-O-C (ester) | 118.0° | |

| C-C=O (acetyl) | 120.5° | |

| Dihedral Angles (º) | ||

| C-O-C-C (ester linkage) | 178.5° | |

| O=C-C-C (acetyl group) | -15.0° |

Note: This data is hypothetical and intended for illustrative purposes.

Following geometry optimization, vibrational frequency calculations are performed on the minimum energy structure. These calculations serve two primary purposes: to confirm that the optimized geometry is a true local minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. stackexchange.com

It is a known characteristic of DFT calculations that the computed harmonic frequencies are often systematically higher than the fundamental vibrational frequencies observed experimentally. To correct for this, a uniform scaling factor is typically applied. For calculations using the B3LYP functional, this scaling factor is generally in the range of 0.96-0.98. semanticscholar.orgresearchgate.netnih.govacs.org The scaled theoretical frequencies can then be compared with experimental IR data to aid in the assignment of spectral bands to specific molecular vibrations.

The table below presents a comparison of hypothetical calculated vibrational frequencies for key functional groups in "this compound" with their typical experimental ranges.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled, Factor = 0.967) | Typical Experimental Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl C-H | 3180 | 3075 | 3100 - 3000 |

| C=O Stretch (Ester) | Ester C=O | 1785 | 1726 | 1750 - 1730 |

| C=O Stretch (Ketone) | Acetyl C=O | 1740 | 1683 | 1700 - 1680 |

| C-O Stretch (Ester) | Ester C-O | 1280 | 1238 | 1300 - 1200 |

| C-Cl Stretch | Phenyl C-Cl | 780 | 754 | 800 - 700 |

Note: This data is hypothetical and intended for illustrative purposes.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. modgraph.co.ukrsc.orgosti.govnih.gov The calculations are performed on the DFT-optimized molecular geometry. The resulting absolute magnetic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

These predicted ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure by comparing the theoretical shifts with those obtained from experimental NMR spectroscopy.

Table of Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Acetyl (-COCH₃) | 2.55 | 2.5 - 2.7 |

| Methyl (-C₆H₄-CH₃) | 2.45 | 2.4 - 2.6 |

Note: This data is hypothetical and intended for illustrative purposes.

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| Acetyl (CH₃) | 29.8 | 25 - 30 |

| Methyl (Ar-CH₃) | 21.5 | 20 - 22 |

| Aromatic Carbons | 125.0 - 145.0 | 120 - 150 |

| Ester (C=O) | 165.5 | 165 - 175 |

Note: This data is hypothetical and intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, reflecting the nucleophilic character of a molecule. The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor, indicating the electrophilic character of a molecule. researchgate.netnih.govmdpi.com

For "this compound," the distribution of these orbitals is influenced by its constituent functional groups. The 2-methylbenzoate portion is relatively electron-rich, and thus the HOMO is expected to be primarily localized on this part of the molecule. Conversely, the 2-acetyl-4-chlorophenyl moiety contains electron-withdrawing groups (acetyl and chloro), making it electron-deficient. Therefore, the LUMO is predicted to be concentrated on this ring, particularly around the acetyl group.

| Molecular Orbital | Calculated Energy (eV) |

| HOMO | -6.85 eV |

| LUMO | -1.72 eV |

Note: This data is hypothetical and intended for illustrative purposes.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a critical descriptor of molecular stability and reactivity. acs.orgacs.orgwuxiapptec.comresearchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as the energy cost for electronic excitation is lower. acs.orgresearchgate.net

The analysis of the HOMO-LUMO gap provides valuable information about the molecule's tendency to undergo chemical reactions. A smaller gap can indicate a greater propensity for charge transfer within the molecule and to other species.

| Parameter | Description | Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.85 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.72 eV |

| ΔE (Energy Gap) | E(LUMO) - E(HOMO) | 5.13 eV |

Note: This data is hypothetical and intended for illustrative purposes.

A calculated energy gap of 5.13 eV suggests that "this compound" is a molecule of considerable stability.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For this compound, the MEP surface reveals distinct regions of positive and negative electrostatic potential, which are indicative of the molecule's reactive sites.

Negative Regions (Electrophilic Attack Sites): The most negative potential is concentrated around the oxygen atoms of the ester and acetyl carbonyl groups. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons. These electron-rich areas are the primary sites for interaction with electrophiles. nih.gov The chlorine atom also contributes to a region of negative potential due to its lone pairs.

Positive Regions (Nucleophilic Attack Sites): The most positive potential is located around the hydrogen atoms of the aromatic rings and the methyl groups. These regions are electron-deficient and are thus susceptible to attack by nucleophiles. researchgate.netnih.gov

The MEP analysis provides a qualitative prediction of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions.

Table 1: Molecular Electrostatic Potential (MEP) Analysis of Key Regions

| Molecular Region | Description | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|---|

| Carbonyl Oxygen (Ester) | Oxygen atom of the C=O group in the benzoate moiety | Highly Negative (Red) | Primary site for electrophilic attack and hydrogen bond acceptance. |

| Carbonyl Oxygen (Acetyl) | Oxygen atom of the C=O group in the acetyl moiety | Highly Negative (Red) | Strong site for electrophilic attack and coordination to cations. |

| Aromatic Ring Hydrogens | Hydrogen atoms attached to the phenyl and benzoate rings | Positive (Blue) | Potential sites for nucleophilic interaction. |

| Chlorine Atom | The chlorine substituent on the phenyl ring | Slightly Negative (Yellow/Green) | Contributes to the overall electronic landscape, with lone pairs creating a region of negative potential. |

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. ekb.eg It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value signifies a more intense interaction, indicating greater stabilization of the molecule. materialsciencejournal.org

Key interactions include:

Delocalization from Oxygen Lone Pairs: The lone pairs on the ester oxygen atoms (both carbonyl and ether-linked) donate electron density to the antibonding π* orbitals of the adjacent carbonyl group and aromatic ring. This n → π* interaction is characteristic of esters and contributes significantly to the resonance stabilization of the ester group.

Delocalization from Chlorine Lone Pairs: The lone pairs on the chlorine atom interact with the antibonding π* orbitals of the phenyl ring to which it is attached (n(Cl) → π*(C-C)). This interaction delocalizes the electron density from the chlorine into the ring, influencing the ring's electronic properties. materialsciencejournal.org

π-System Conjugation: There are also significant π → π* interactions within and between the two aromatic rings, mediated by the ester linkage, which contribute to the delocalization of electrons across the molecular framework.

These charge transfer events lead to a more stabilized molecular structure by delocalizing electron density over a larger area.

Table 2: Key Intramolecular Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |

|---|---|---|---|

| n(O) [Ester Carbonyl] | π(C-O) [Ester Linkage] | n → π | Strong resonance stabilization within the ester group. |

| n(O) [Ester Ether] | π(C-C) [Phenyl Ring] | n → π | Delocalization of electron density from the ester linkage to the phenyl ring. |

| n(Cl) | π(C-C) [Phenyl Ring] | n → π | Stabilization via charge transfer from the chlorine atom to the aromatic system. materialsciencejournal.org |

| π(C-C) [Aromatic Ring 1] | π(C-C) [Aromatic Ring 2] | π → π | Conjugation across the ester bridge, facilitating electronic communication between rings. |

Global Reactivity Descriptors (GRDs)

Global Reactivity Descriptors (GRDs) are quantum chemical parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.netresearchgate.net Key GRDs include chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). researchgate.netdergipark.org.tr

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. researchgate.net

Chemical Hardness (η) and Softness (S): Hardness measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard." Softness is the reciprocal of hardness and indicates a molecule's polarizability. dergipark.org.tr

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, classifying its electrophilic nature. arxiv.org A higher value indicates a stronger electrophile. dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors

| Parameter | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. dergipark.org.tr |

| Chemical Softness (S) | S = 1 / (2η) | Indicates the molecule's polarizability. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Measures the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic nature of the molecule. arxiv.org |

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Ester Hydrolysis and Formation

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol (or phenol), can be catalyzed by either acid or base, or it can proceed under neutral conditions.

The acid-catalyzed hydrolysis of esters, including "2-acetyl-4-chlorophenyl 2-methylbenzoate (B1238997)," typically proceeds through a series of equilibrium steps. The mechanism is the reverse of Fischer esterification. chemistrysteps.comucalgary.ca The key steps are:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ucalgary.ca

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. ucalgary.ca

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group, converting the OR' group into a good leaving group (an alcohol or phenol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (2-acetyl-4-chlorophenol).

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product (2-methylbenzoic acid) and regenerate the acid catalyst.

The rate of this reaction is influenced by the electronic effects of the substituents on both the acyl and the phenyl groups. For substituted phenyl benzoates, the Hammett equation can be used to correlate the reaction rates with substituent constants. rsc.org

Table 1: Proposed Steps in Acid-Catalyzed Hydrolysis of 2-acetyl-4-chlorophenyl 2-methylbenzoate

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen of the ester. |

| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to the oxygen of the leaving group. |

| 5 | Elimination of 2-acetyl-4-chlorophenol. |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters like "this compound". chemistrysteps.comyoutube.com The generally accepted mechanism is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. epa.gov

The steps involved are:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. ucalgary.ca

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion (2-acetyl-4-chlorophenoxide) as the leaving group. ucalgary.ca

Acid-Base Reaction: The liberated phenoxide is a weaker base than the hydroxide ion. However, the carboxylic acid formed (2-methylbenzoic acid) is acidic and will be deprotonated by the hydroxide ion in an irreversible acid-base reaction to form a carboxylate salt and water. This final step drives the equilibrium towards the products. chemistrysteps.comyoutube.com

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the reaction rates are sensitive to the nature and position of substituents on the phenyl ring. rsc.org Electron-withdrawing groups, such as the chloro and acetyl groups on the leaving phenoxide, increase the rate of hydrolysis by stabilizing the negative charge on the leaving group.

Table 2: Proposed Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description |

|---|---|

| 1 | Nucleophilic attack by a hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the 2-acetyl-4-chlorophenoxide leaving group. |

Under neutral conditions, the hydrolysis of esters is generally slow. However, for esters with good leaving groups, a neutral stepwise mechanism can be observed. This pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group lead to the hydrolysis products. The rate of neutral hydrolysis is significantly influenced by the stability of the leaving group. The presence of electron-withdrawing groups on the phenyl ring of "this compound" would make the corresponding phenoxide a better leaving group, thus potentially facilitating neutral hydrolysis to some extent.

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms

The formation and hydrolysis of "this compound" are classic examples of nucleophilic acyl substitution reactions. pearson.com These reactions proceed through a common two-step mechanism: nucleophilic addition followed by elimination. libretexts.org

Nucleophilic Addition: The reaction begins with the attack of a nucleophile on the carbonyl carbon of the acyl group. This breaks the π bond of the carbonyl group and forms a tetrahedral intermediate where the carbonyl carbon is sp³ hybridized. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the weakest base as a leaving group. masterorganicchemistry.com

In the context of "this compound," the reactivity of the carbonyl group is influenced by the 2-methyl group on the benzoate (B1203000) ring and the electronic effects of the 2-acetyl and 4-chloro substituents on the phenyl ring. The relative reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions generally follows the order: acid chlorides > acid anhydrides > esters > amides. pearson.com

Table 3: Key Features of Nucleophilic Acyl Substitution

| Feature | Description |

|---|---|

| Intermediate | A tetrahedral intermediate is formed in a two-step addition-elimination process. libretexts.org |

| Leaving Group | The reaction is favored when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com |

| Reactivity | The electrophilicity of the carbonyl carbon and the stability of the leaving group are key determinants of reactivity. |

Photochemical Reaction Pathways and Degradation Studies of Related Benzoate Esters

The photochemical behavior of benzoate esters can involve several pathways, including photoreduction and the formation of radical intermediates.

Upon absorption of UV light, benzoate esters can be excited to a higher energy state. In the presence of a hydrogen donor, photoreduction of the carbonyl group can occur. This process often involves the formation of radical intermediates. rsc.org For instance, photoexcited methyl benzoate can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. lookchem.com

In the case of "this compound," the presence of the chloro substituent introduces the possibility of carbon-chlorine bond cleavage upon photoexcitation, a common pathway in the photolysis of chlorinated aromatic compounds. This could lead to the formation of aryl radicals.

The degradation of benzoate esters can also be initiated by hydroxyl radicals in advanced oxidation processes. These radicals can add to the aromatic ring or abstract hydrogen atoms, leading to a cascade of reactions that ultimately result in the breakdown of the molecule. science.gov The study of nitrobenzoate esters has also shown that photochemical reactions can lead to reduction and esterification products. acs.org

Table 4: Potential Photochemical Processes for Related Benzoate Esters

| Process | Description | Intermediates |

|---|---|---|

| Photoreduction | Reduction of the carbonyl group in the presence of a hydrogen donor. | Ketyl radicals. lookchem.com |

| Photocleavage | Homolytic cleavage of bonds, such as the C-Cl bond. | Aryl and other radicals. |

| Radical Addition | Addition of photochemically generated radicals to the aromatic ring. | Radical adducts. |

Kinetic Characterization of Key Chemical Transformations

Due to the absence of specific experimental kinetic data for the photolytic reactions of this compound, this section will describe the general principles and parameters that govern the kinetics of such photochemical transformations. The rate of a photochemical reaction is dependent on several factors, including the intensity of the light source, the concentration of the reactant, and the quantum yield of the reaction.

Rate = Iabs × Φ

Where:

Iabs is the rate of light absorption by the reactant (in moles of photons, or Einsteins, per unit time).

Φ (Quantum Yield) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., reaction) for each photon absorbed. The quantum yield is a critical parameter for characterizing the kinetics of a photochemical reaction.

Factors Influencing Reaction Kinetics:

The kinetics of the photolytic transformation of this compound would be influenced by a range of experimental variables. The table below summarizes these key factors and their potential impact on the reaction rate.

| Factor | Description | Effect on Reaction Kinetics |

| Light Intensity | The number of photons incident on the reaction mixture per unit time. | A higher light intensity generally leads to a faster reaction rate, as more molecules are excited per unit time. |

| Wavelength of Irradiation | The energy of the incident photons. | The reaction will only proceed if the wavelength corresponds to an absorption band of the molecule, leading to the necessary electronic transition. Different wavelengths may favor different reaction pathways. |

| Reactant Concentration | The amount of this compound in the solvent. | At low concentrations, the rate is typically proportional to the concentration. At high concentrations, the rate may become independent of concentration if all the incident light is absorbed. |

| Solvent | The medium in which the reaction is carried out. | The polarity and viscosity of the solvent can influence the stability of excited states and radical intermediates, thereby affecting the reaction pathways and rates. Solvents can also participate in the reaction (e.g., through hydrogen abstraction). |

| Temperature | The thermal energy of the system. | While the primary photochemical step is often temperature-independent, subsequent thermal reactions of intermediates can be temperature-dependent, following the Arrhenius equation. |

| Presence of Quenchers | Molecules that can deactivate the excited state of the reactant. | Quenchers, such as oxygen, can decrease the quantum yield and thus the overall reaction rate by providing a non-reactive pathway for the excited molecule to return to the ground state. |

The kinetic characterization of the photolytic degradation of this compound would require systematic experimental studies measuring the disappearance of the starting material and the formation of products under varying conditions of these parameters to determine the quantum yields and rate constants for the key chemical transformations.

Supramolecular Chemistry and Crystal Engineering

Comprehensive Analysis of Hydrogen Bonding Networks in the Solid State

While 2-acetyl-4-chlorophenyl 2-methylbenzoate (B1238997) lacks strong hydrogen bond donors like -OH or -NH groups, it features several hydrogen bond acceptors, namely the oxygen atoms of the ester and acetyl carbonyl groups. Consequently, the crystal structure is expected to be stabilized by a network of weak C-H···O hydrogen bonds. In the solid state, aromatic and methyl C-H groups can act as weak donors, interacting with the carbonyl oxygen atoms of neighboring molecules.

Exploration of Halogen Bonding and Other Non-covalent Interactions in Crystal Packing

The presence of a chlorine atom on one of the phenyl rings introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). In the crystal structure of 2-acetyl-4-chlorophenyl 2-methylbenzoate, the chlorine atom could potentially form a halogen bond with one of the carbonyl oxygen atoms of an adjacent molecule (C-Cl···O=C).

The strength and directionality of these halogen bonds can significantly influence the crystal packing. In addition to halogen bonding, other non-covalent interactions are expected to play a role:

π-π Stacking: The two aromatic rings in the molecule can engage in π-π stacking interactions with the rings of neighboring molecules. These interactions can be either face-to-face or offset (displaced face-to-face), contributing to the cohesion of the crystal structure.

C-H···π Interactions: The hydrogen atoms of the methyl and aromatic groups can interact with the electron-rich π-systems of the phenyl rings of adjacent molecules.

The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen and halogen bonds.

H···H contacts: Typically appearing as a large, diffuse region, representing the high proportion of hydrogen atoms on the molecular surface. nih.gov

O···H/H···O contacts: Appearing as distinct "wings" or "spikes," indicative of C-H···O hydrogen bonds. nih.govresearchgate.net

Cl···H/H···Cl contacts: Representing interactions involving the chlorine atom. nih.govresearchgate.net

C···H/H···C contacts: Reflecting C-H···π interactions. nih.gov

The relative percentages of these contacts provide a clear picture of the hierarchy of intermolecular interactions governing the crystal structure.

| Interaction Type | Expected Contribution | Significance |

| H···H | High | Represents the large surface area of hydrogen atoms and general van der Waals forces. |

| O···H/H···O | Moderate | Quantifies the presence and extent of C-H···O hydrogen bonding. |

| Cl···H/H···Cl | Moderate to Low | Indicates interactions involving the chlorine atom, including potential weak hydrogen bonds. |

| C···H/H···C | Moderate to Low | Highlights the contribution of C-H···π interactions to the crystal packing. |

| C···C | Low | May indicate the presence of π-π stacking interactions. |

| Cl···O/O···Cl | Low | Would provide evidence for the presence of halogen bonding. |

Strategies for Designing Supramolecular Assemblies of Benzoate (B1203000) Esters

The design of supramolecular assemblies of benzoate esters relies on the principles of crystal engineering, which involves the understanding and utilization of intermolecular interactions to create crystalline solids with desired structures and properties. Key strategies include:

Functional Group Modification: The introduction or modification of functional groups can promote specific intermolecular interactions. For example, introducing hydroxyl or amide groups would lead to strong O-H···O or N-H···O hydrogen bonds, which are highly directional and can be used to control the assembly of molecules into predictable patterns.

Co-crystallization: The formation of co-crystals with other molecules (co-formers) can introduce new intermolecular interactions and lead to different supramolecular architectures. rsc.orgresearchgate.netmdpi.com For instance, co-crystallization with molecules capable of strong hydrogen bonding can be used to link the benzoate ester molecules into specific networks.

Solvent Effects: The choice of solvent for crystallization can influence the resulting crystal form (polymorph) by interacting differently with the solute molecules and affecting nucleation and growth kinetics.

Template-Directed Synthesis: The use of templates can guide the assembly of molecules into a desired arrangement.

By strategically employing these approaches, it is possible to control the dimensionality and topology of the supramolecular assemblies of benzoate esters, leading to the formation of materials with tailored optical, mechanical, or chemical properties. The study of simple benzoate esters provides a foundation for the rational design of more complex supramolecular systems. rsc.org

Structure Reactivity/property Relationships

Influence of Substituent Effects on Reactivity and Electronic Structure

The phenyl acetate (B1210297) portion of the molecule is substituted with a chloro group at the para-position and an acetyl group at the ortho-position. Both of these substituents are electron-withdrawing, which has a profound impact on the reactivity of the aromatic ring and the ester functionality.

The chloro group, while possessing lone pairs of electrons, is a deactivating substituent in electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect (-I) which outweighs its electron-donating resonance effect (+R). libretexts.org However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, still plays a role in modulating the electron density of the ring. libretexts.org

The acetyl group is a strongly deactivating, meta-directing group. acs.org Its electron-withdrawing nature is a result of both a strong inductive effect and a resonance effect that pulls electron density out of the aromatic ring and into the carbonyl group.

The combined presence of an ortho-acetyl and a para-chloro group significantly deactivates the phenyl ring towards electrophilic substitution. Furthermore, these electron-withdrawing groups make the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack. nih.gov This increased reactivity is a general trend observed in phenyl esters with electron-withdrawing substituents. nih.govacs.org The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of substituents.

| Substituent | Position | Hammett Constant (σ) |

|---|---|---|

| -Cl | para (σp) | 0.23 |

| -C(=O)CH3 | para (σp) | 0.50 |

| -C(=O)CH3 | meta (σm) | 0.38 |

The benzoate (B1203000) portion of the molecule contains a methyl group at the ortho-position. This substitution introduces both steric and electronic effects that influence the reactivity of the ester. This phenomenon is often referred to as the "ortho effect," where ortho-substituents can induce unique reactivity patterns compared to their meta and para isomers. researchgate.net

The steric hindrance from the ortho-methyl group can force the carboxyl group of the ester to twist out of the plane of the benzene (B151609) ring. researchgate.net This disruption of coplanarity can inhibit resonance between the carbonyl group and the aromatic ring, which in turn can affect the electronic properties and reactivity of the ester.

The methyl group is generally considered to be electron-donating through an inductive effect (+I). This effect would tend to slightly decrease the electrophilicity of the carbonyl carbon. However, the steric effect often plays a more dominant role in ortho-substituted benzoates. researchgate.net The Taft equation provides a way to separate the polar (electronic) and steric effects of substituents. wikipedia.orgdalalinstitute.com

| Substituent | Taft Polar Constant (σ*) | Taft Steric Parameter (Es) |

|---|---|---|

| -CH3 | 0.00 | 0.00 (Reference) |

| -CH2CH3 | -0.10 | -0.07 |

| -CH(CH3)2 | -0.19 | -0.47 |

| -C(CH3)3 | -0.30 | -1.54 |

Note: Taft parameters are from various sources. scribd.comresearchgate.net The values illustrate the increasing steric bulk from methyl to tert-butyl.

Role of Molecular Conformation in Chemical Behavior and Stability

The three-dimensional arrangement of atoms in 2-acetyl-4-chlorophenyl 2-methylbenzoate (B1238997), or its conformation, is crucial in determining its chemical behavior and stability. The molecule possesses several rotatable bonds, leading to a degree of conformational flexibility. scispace.com Theoretical conformational analyses of substituted phenylbenzoates suggest that multiple conformations can exist with similar energy levels. scispace.com

A key conformational feature is the dihedral angle between the two aromatic rings. X-ray crystallographic studies of a closely related compound, 2-chlorophenyl 4-methylbenzoate, reveal a dihedral angle of 59.36 (7)° between the benzene and benzoyl rings. researchgate.netnih.gov In this related structure, the conformation of the C=O bond is anti to the ortho-chloro group. researchgate.netnih.gov It is plausible that 2-acetyl-4-chlorophenyl 2-methylbenzoate adopts a similar, non-planar conformation to minimize steric interactions between the ortho-substituents and the ester linkage.

| Compound | Dihedral Angle between Aromatic Rings (°) |

|---|---|

| 2-chlorophenyl 4-methylbenzoate | 59.36 (7) |

| 3-chlorophenyl 4-methylbenzoate | 71.75 (7) |

| 4-chlorophenyl 4-methylbenzoate | 63.89 (8) |

| 2-methylphenyl 4-methylbenzoate | 73.04 (8) |

Data from Gowda et al., 2008. researchgate.netnih.gov

The rotational barriers around the C-O and C-C bonds of the ester linkage also play a role in the molecule's conformational preferences. Computational studies on phenyl benzoate have shown that these rotational barriers are relatively low, further supporting the notion of conformational flexibility. researchgate.netnih.govnih.gov

Computational Insights into Structure-Property Correlations and Prediction

Computational chemistry provides powerful tools to investigate the structure-property relationships of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to predict molecular geometries, electronic properties, and reactivity indices. researchgate.netnih.govnih.govnih.gov

For instance, DFT calculations can be used to determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles, which can corroborate or supplement experimental data. ufms.br These calculations can also provide insights into the electronic structure, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.

Furthermore, computational models can be used to predict the reactivity of the molecule towards different reagents. For example, the electrostatic potential can be mapped onto the electron density surface to identify regions that are susceptible to electrophilic or nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to correlate structural features with biological activity or other properties. ubaya.ac.id

| Computational Method | Predicted Property | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), electrostatic potential | Predicts stable conformation, reactivity, and sites of reaction |

| Ab initio methods (e.g., MP2) | Accurate energies and geometries | Provides high-level theoretical data for benchmarking |

| QSAR | Correlation of structural descriptors with activity | Predicts biological or chemical properties based on structure |

| Molecular Dynamics (MD) | Conformational dynamics and flexibility | Simulates the behavior of the molecule over time |

This table summarizes common computational methods and their applications in studying molecules of this type.

Emerging Research Avenues and Future Directions

Development of Novel and Sustainable Catalytic Systems for Benzoate (B1203000) Ester Synthesis

The development of environmentally friendly and efficient catalytic systems for esterification is a significant area of research. This includes the use of solid acid catalysts, reusable catalysts, and biocatalysts to reduce waste and improve the sustainability of benzoate ester synthesis.

Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Advanced spectroscopic techniques, such as in-situ FT-IR and Raman spectroscopy, are increasingly being used to monitor chemical reactions in real-time. These methods can provide valuable mechanistic insights into the formation of benzoate esters and allow for the optimization of reaction conditions.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

Machine learning and artificial intelligence are emerging as powerful tools in chemical research. These computational approaches can be used to predict the properties of novel benzoate esters, design new synthetic routes, and optimize reaction outcomes, thereby accelerating the discovery of new materials and molecules.

Exploration of Self-Assembly Phenomena in Benzoate Ester Systems

The ability of molecules to self-assemble into ordered structures is a key area of nanoscience. The self-assembly of benzoate esters into liquid crystals, gels, and other supramolecular structures is being explored for applications in materials science and nanotechnology.

Conclusion

Summary of Key Academic Contributions and Foundational Insights

The scientific understanding of 2-acetyl-4-chlorophenyl 2-methylbenzoate (B1238997) is currently at a foundational stage. While its existence and basic physicochemical properties are established in chemical databases, dedicated academic studies detailing its synthesis, crystal structure, and comprehensive spectroscopic and thermal characterization are not prominent in the public domain. The foundational insights into its likely properties are largely derived from comparative analysis of its isomers, such as the 4-methylbenzoate variant, and related aromatic esters. Research on these analogous compounds has established that aryl benzoates typically adopt a non-planar conformation with a significant dihedral angle between the aromatic rings and has provided a basis for predicting the characteristic spectroscopic signatures and thermal stability of this class of molecules.

Outlook for Fundamental Research on 2-acetyl-4-chlorophenyl 2-methylbenzoate and Related Aromatic Esters

The lack of detailed experimental data for this compound presents clear opportunities for future fundamental research. A primary focus should be the development and optimization of a synthetic route to produce the compound in high purity, which would enable its thorough characterization.

Key areas for future investigation include:

Single-Crystal X-ray Diffraction : Obtaining the crystal structure is paramount. This would definitively determine its molecular conformation, including bond lengths, bond angles, and the critical dihedral angle between the aromatic systems. It would also allow for a detailed Hirshfeld surface analysis to rigorously quantify the intermolecular forces governing its solid-state packing.

Comparative Isomer Studies : A systematic study comparing the properties of the 2-methylbenzoate, 3-methylbenzoate, and 4-methylbenzoate isomers would provide invaluable data on how substituent position influences crystal packing, thermal properties, and solubility.

Computational Modeling : Density Functional Theory (DFT) calculations could be employed to model the molecular geometry, predict spectroscopic (IR, NMR) data, and analyze the electronic structure. Correlating these theoretical results with experimental findings would yield a deeper understanding of the molecule's behavior.

Exploring Potential Applications : Given that related aromatic esters have applications as intermediates in medicinal chemistry and materials science, future work could explore the potential utility of this specific compound.

Such research would not only fill the knowledge gap for this particular molecule but also contribute to the broader understanding of structure-property relationships in the versatile and important class of aromatic esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。